![molecular formula C15H17NO2 B12340353 (2E)-2-[(4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B12340353.png)
(2E)-2-[(4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-[(4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is an organic compound characterized by its unique structure, which includes a methoxyphenyl group, a nitrile group, and a dimethyl-substituted ketone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 4,4-dimethyl-3-oxopentanenitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
(2E)-2-[(4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium hydride (NaH) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-carboxybenzaldehyde.
Reduction: Formation of 4-methoxybenzylamine or 4-methoxybenzaldehyde.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
科学研究应用
(2E)-2-[(4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (2E)-2-[(4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone: Similar in structure but with different functional groups.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains a dimethylamino group and an ethoxy group, differing in functional groups and applications.
Uniqueness
(2E)-2-[(4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is unique due to its combination of a methoxyphenyl group, a nitrile group, and a dimethyl-substituted ketone. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C15H17NO2 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC 名称 |
(2E)-2-[(4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)14(17)12(10-16)9-11-5-7-13(18-4)8-6-11/h5-9H,1-4H3/b12-9+ |
InChI 键 |
OGLVYRPWGYOFAJ-FMIVXFBMSA-N |
手性 SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC=C(C=C1)OC)/C#N |
规范 SMILES |
CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)OC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12340271.png)
![[(E)-1,3-dihydroxyoctadec-4-en-2-yl]imino-iminoazanium](/img/structure/B12340272.png)

![2-Pyrrolidinone, 5-[(5'-chloro-2'-fluoro[1,1'-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)-](/img/structure/B12340276.png)
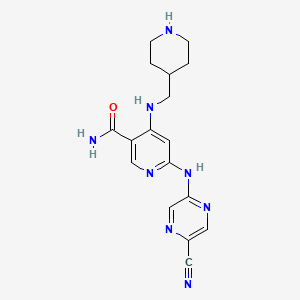

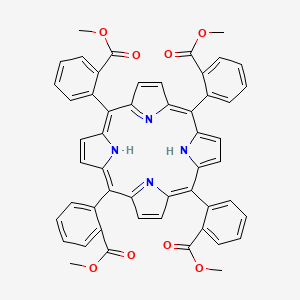
![3-Chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B12340298.png)
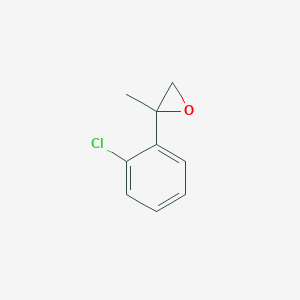
![Carbamic acid, N-[2-[[(1R)-2-[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4'-piperidin]-1'-yl]-2-oxo-1-[(phenylmethoxy)methyl]ethyl]amino]-1,1-dimethyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B12340314.png)
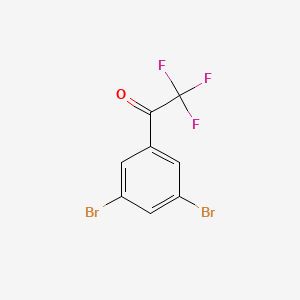
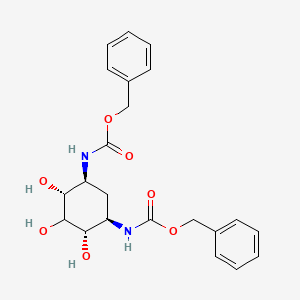
![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B12340347.png)
![2,5-Methano-2H-indeno[1,2-b]oxirene (9CI)](/img/structure/B12340362.png)
